molecular formula C17H17F3N6O B10899397 [7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10899397
M. Wt: 378.4 g/mol
InChI Key: AQBYCSLPDQNGKL-UHFFFAOYSA-N
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Description

7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring multiple fused rings and functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Introduction: Incorporation of the trifluoromethyl group and other substituents using reagents like trifluoromethyl iodide and organometallic catalysts.

    Final Assembly: Coupling of the pyrazolo[3,4-b]pyridine moiety with the methanone group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: Utilization of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Organometallic catalysts for functional group introduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes involved in metabolic pathways.

    Biological Probes: Utilized in studying biological processes at the molecular level.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science: Application in the development of new materials with unique properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its trifluoromethyl group and the combination of fused ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17F3N6O

Molecular Weight

378.4 g/mol

IUPAC Name

[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C17H17F3N6O/c1-9-8-11(14-10(2)23-24(3)15(14)22-9)16(27)25-7-5-12(17(18,19)20)26-13(25)4-6-21-26/h4,6,8,12H,5,7H2,1-3H3

InChI Key

AQBYCSLPDQNGKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCC(N4C3=CC=N4)C(F)(F)F

Origin of Product

United States

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